molecular formula C16H18O3S2 B14588604 Acetic acid--1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) CAS No. 61174-04-7

Acetic acid--1,2-bis(phenylsulfanyl)ethan-1-ol (1/1)

Cat. No.: B14588604
CAS No.: 61174-04-7
M. Wt: 322.4 g/mol
InChI Key: GPWZZAXKHGGWEB-UHFFFAOYSA-N
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Description

Acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) is an organic compound that features both acetic acid and ethan-1-ol functional groups, with phenylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) typically involves the reaction of 1,2-bis(phenylsulfanyl)ethan-1-ol with acetic acid under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.

    Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

Acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved can include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-bis(phenylsulfanyl)ethan-1-ol: Lacks the acetic acid group but shares the phenylsulfanyl and ethan-1-ol structure.

    Acetic acid–1,2-bis(phenylsulfanyl)ethane: Similar structure but without the hydroxyl group.

Uniqueness

Acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) is unique due to the presence of both acetic acid and ethan-1-ol functional groups, along with phenylsulfanyl substituents. This combination of functional groups and substituents imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61174-04-7

Molecular Formula

C16H18O3S2

Molecular Weight

322.4 g/mol

IUPAC Name

acetic acid;1,2-bis(phenylsulfanyl)ethanol

InChI

InChI=1S/C14H14OS2.C2H4O2/c15-14(17-13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12;1-2(3)4/h1-10,14-15H,11H2;1H3,(H,3,4)

InChI Key

GPWZZAXKHGGWEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)SCC(O)SC2=CC=CC=C2

Origin of Product

United States

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